molecular formula C23H22O4 B1369993 3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde CAS No. 937602-05-6

3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde

Cat. No. B1369993
M. Wt: 362.4 g/mol
InChI Key: URDLVSIMGBFMAE-UHFFFAOYSA-N
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Description

“3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde” is a chemical compound with the molecular formula C23H22O4 . It has a molecular weight of 362.43 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H22O4/c24-17-20-8-4-9-23(16-20)26-15-5-14-25-21-10-12-22(13-11-21)27-18-19-6-2-1-3-7-19/h1-4,6-13,16-17H,5,14-15,18H2 . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound has a melting point range of 73 - 75 degrees Celsius . It is a solid substance .

Scientific Research Applications

1. Lignin Model Compound Study

The chemical structure of 3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde is related to lignin model compounds, as seen in the study of the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds. This research reveals the significance of the γ-hydroxymethyl group in the acidolysis mechanism, indicating a potential application of such compounds in understanding lignin breakdown and utilization (Yokoyama, 2015).

2. Supramolecular Chemistry

In the field of supramolecular chemistry, compounds structurally similar to 3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde, like benzene-1,3,5-tricarboxamides (BTAs), have been noted for their versatile applications, ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding highlights the potential for these compounds in the development of novel materials and therapeutics (Cantekin, de Greef, & Palmans, 2012).

3. Synthesis of Benzoxazole Derivatives

The compound is structurally related to benzoxazoles, which are known for their significant pharmacological activities. Research highlights the importance of microwave-assisted synthesis for benzoxazole derivatives, which are not only crucial in pharmaceutical chemistry but also find applications in the dyestuff, polymer industries, agrochemicals, and optical brighteners. This method provides a rapid and efficient way to synthesize benzoxazoles with diverse substituents, indicating potential applications in drug development and material science (Özil & Menteşe, 2020).

4. Organic Synthesis Catalyst

Metal cation-exchanged clays, related to the functional groups in 3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde, have been utilized as catalysts in various organic synthesis processes, including Friedel-Crafts alkylation and aromatic alkylation. These processes emphasize the potential of such compounds in facilitating chemical reactions, thereby hinting at their role in the development of novel catalytic materials for organic synthesis (Tateiwa & Uemura, 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-[3-(4-phenylmethoxyphenoxy)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c24-17-20-8-4-9-23(16-20)26-15-5-14-25-21-10-12-22(13-11-21)27-18-19-6-2-1-3-7-19/h1-4,6-13,16-17H,5,14-15,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDLVSIMGBFMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCOC3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101225200
Record name 3-[3-[4-(Phenylmethoxy)phenoxy]propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde

CAS RN

937602-05-6
Record name 3-[3-[4-(Phenylmethoxy)phenoxy]propoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-[4-(Phenylmethoxy)phenoxy]propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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